molecular formula C21H25ClO3S B2577428 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868255-89-4

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Cat. No. B2577428
CAS RN: 868255-89-4
M. Wt: 392.94
InChI Key: QGZMQSFDBWCRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone, also known as 4-chloro-3-((2,3,4,5,6-pentamethylbenzyl)sulfonyl)propionanilide, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 437.5 g/mol. 4-Chloro-3-((2,3,4,5,6-pentamethylbenzyl)sulfonyl)propionanilide has a melting point of 97-99°C and is soluble in water.

Scientific Research Applications

Electronic Transport in Polymers

Research on polymers, specifically poly(azomethine sulfone)s, has been conducted to understand the electronic transport mechanism in thin films of these materials. These polymers show semiconducting properties, and their electrical conductivity and Seebeck coefficient vary with temperature. This study provides insights into the correlations between the polymers' chemical structures and their semiconducting properties, indicating the potential of these materials in electronic applications (Rusu et al., 2007).

Synthesis and Cycloaddition Reactions

The compound has been used in the synthesis and cycloaddition of substituted o-quinodimethanes, demonstrating its utility as a precursor for various chemical reactions. This research highlights the compound's role in facilitating complex cycloaddition reactions, which are crucial for creating novel chemical structures with potential applications in material science and pharmaceuticals (Lenihan & Shechter, 1999).

Antagonistic Properties on GABAB Receptor

A related study explored the synthesis of compounds with structural similarities, focusing on their antagonistic properties against the GABAB receptor. Such research points toward the potential therapeutic applications of these compounds in neurological conditions, emphasizing the importance of chemical structure in designing drugs with specific biological activities (Abbenante, Hughes, & Prager, 1997).

Chemical Synthesis and Material Science

Further research into the synthetic applications of related sulfones highlights their role as zwitterionic synthons for preparing ortho-substituted cinnamates and biarylacetic acids. This work underscores the versatility of such compounds in synthetic chemistry, offering pathways to synthesize complex molecules for pharmaceutical and material science applications (Costa, Nájera, & Sansano, 2002).

Antioxidant Profile Assessment

In the context of food science, modified assays for assessing the antioxidant profile of untreated oils have been discussed. This research indicates the broader applicability of related chemical structures in evaluating the antioxidant potential of natural samples, which is crucial for food safety and quality assessment (Christodouleas et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMQSFDBWCRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

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